Cas no 6627-53-8 (5-Chloro-2-nitroanisole)
5-Chloro-2-nitroanisole Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-nitroanisole
- 4-Chloro-2-methoxy-1-nitrobenzene
- 4-Chloro-3-methoxy-1-nitrobenzene
- 4-Chloro-2-methoxynitrobenzene
- 2-Nitro-5-chloroanisole
- Benzene, 4-chloro-2-methoxy-1-nitro-
- Anisole, 2-nitro-5-chloro-
- Anisole, 5-chloro-2-nitro-
- 5-Chloro-2-nitro-1-methoxybenzene
- ABEUJUYEUCCZQF-UHFFFAOYSA-N
- 4-chloro-2-methoxy-1-nitro-benzene
- NSC60112
- PubChem4104
- KSC497A7P
- 5-Chloro-2-ni
- InChI=1/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
- EINECS 229-594-1
- CS-W007477
- J-514956
- A19860
- SVY2LTV7GJ
- MFCD00007288
- NSC-60112
- 4-chloro-2-(methyloxy)-1-nitrobenzene
- DTXSID4064426
- SCHEMBL102625
- 2-METHOXY-4-CHLORONITROBENZENE
- SY026548
- AC-3778
- PS-3461
- AB6852
- NSC 60112
- 5-chloro-2-nitrophenyl methyl ether
- NS00035996
- 6227-53-8
- 4-Chloro-2-methoxy-1-nitrobenzene #
- AKOS005216326
- EN300-152625
- 6627-53-8
- FT-0636201
- ABEUJUYEUCCZQF-UHFFFAOYSA-
- AM62071
- 1-CHLORO-3-METHOXY-4-NITROBENZENE
- AF-962/00506059
- UNII-SVY2LTV7GJ
- 5-Chloro-2-nitroanisole, 97%
- DTXCID5044780
-
- MDL: MFCD00007288
- Inchi: 1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
- InChI Key: ABEUJUYEUCCZQF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 187.00400
- Monoisotopic Mass: 187.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 55
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Pale yellow crystal
- Density: 1.4219 (rough estimate)
- Melting Point: 70-72 °C (lit.)
- Boiling Point: 289.1℃ at 760 mmHg
- Flash Point: 128.7°C
- Refractive Index: 1.6000 (estimate)
- PSA: 55.05000
- LogP: 2.78000
- Solubility: Soluble in ethanol
5-Chloro-2-nitroanisole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:Store at room temperature
5-Chloro-2-nitroanisole Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
5-Chloro-2-nitroanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CI975-5g |
5-Chloro-2-nitroanisole |
6627-53-8 | 98% | 5g |
180.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CI975-1g |
5-Chloro-2-nitroanisole |
6627-53-8 | 98% | 1g |
82CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CI975-25g |
5-Chloro-2-nitroanisole |
6627-53-8 | 98% | 25g |
685CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CI975-100g |
5-Chloro-2-nitroanisole |
6627-53-8 | 98% | 100g |
2232.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C58606-10G |
5-Chloro-2-nitroanisole |
6627-53-8 | 97% | 10G |
¥997.76 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C58606-25G |
5-Chloro-2-nitroanisole |
6627-53-8 | 97% | 25G |
¥823.18 | 2022-02-24 | |
| Fluorochem | 214700-1g |
5-Chloro-2-nitroanisole |
6627-53-8 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 214700-5g |
5-Chloro-2-nitroanisole |
6627-53-8 | 95% | 5g |
£17.00 | 2022-02-28 | |
| Fluorochem | 214700-10g |
5-Chloro-2-nitroanisole |
6627-53-8 | 95% | 10g |
£34.00 | 2022-02-28 | |
| Fluorochem | 214700-25g |
5-Chloro-2-nitroanisole |
6627-53-8 | 95% | 25g |
£65.00 | 2022-02-28 |
5-Chloro-2-nitroanisole Suppliers
5-Chloro-2-nitroanisole Related Literature
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Yinliang Qi,Le Xu,Zhiwei Li,Ping Gong,Tao Hu,Bixi Yin,Mingze Qin,Yajing Liu,Yanfang Zhao,Yunlei Hou New J. Chem. 2020 44 16477
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2. 192. The mobility of groups in 3-chloro-4-nitro- and in 5-chloro-2-nitro-diphenylsulphonesJames D. Loudon J. Chem. Soc. 1939 902
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3. The reaction velocity of some substituted o- and p-chloronitrobenzenes with piperidineJorge A. Brieux,Venancio Deulofeu J. Chem. Soc. 1954 2519
Additional information on 5-Chloro-2-nitroanisole
5-Chloro-2-Nitroanisole: A Comprehensive Overview
5-Chloro-2-nitroanisole, also known by its CAS number 6627-53-8, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound is characterized by its unique structure, which includes a nitro group attached to the aromatic ring at the 2-position and a chlorine atom at the 5-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule in research and applications.
The synthesis of 5-chloro-2-nitroanisole typically involves a series of well-established organic reactions. One common approach is the nitration of anisole derivatives, followed by selective chlorination to achieve the desired substitution pattern. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield. These developments highlight the importance of continuous innovation in chemical synthesis techniques.
In terms of physical properties, 5-chloro-2-nitroanisole exhibits a melting point of approximately 105°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, with results indicating moderate thermal stability up to 150°C. However, exposure to strong oxidizing agents or prolonged heating can lead to decomposition, releasing potentially harmful byproducts.
The chemical reactivity of 5-chloro-2-nitroanisole is primarily influenced by the electron-withdrawing effects of the nitro and chlorine groups. These groups deactivate the aromatic ring, making it less susceptible to electrophilic substitution reactions. However, the presence of these groups also introduces directing effects, with the nitro group being a strong meta-director and chlorine acting as an ortho/para-director. This interplay between different directing effects has been explored in recent studies to design novel aromatic compounds with tailored reactivity.
One of the most promising applications of 5-chloro-2-nitroanisole lies in its use as an intermediate in pharmaceutical chemistry. Its structure serves as a valuable building block for synthesizing bioactive molecules with potential therapeutic applications. For instance, researchers have utilized this compound as a precursor for developing anti-inflammatory agents and antioxidants. Recent studies have demonstrated its ability to modulate cellular pathways involved in inflammation, suggesting its potential role in treating chronic inflammatory diseases.
In addition to pharmaceutical applications, 5-chloro-2-nitroanisole has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent breakthroughs in this field have highlighted its ability to enhance charge transport properties in organic field-effect transistors (OFETs), paving the way for its integration into next-generation electronic devices.
The environmental impact of 5-chloro-2-nitroanisole has also been a subject of recent research. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a primary pathway for its removal from contaminated environments. However, its persistence under anaerobic conditions remains a concern, necessitating further investigation into effective remediation strategies.
In conclusion, 5-chloro-2-nitroanisole, CAS No. 6627-53-8, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as an important molecule for future research and development. As scientific understanding continues to evolve, so too will the potential uses and benefits derived from this intriguing compound.
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